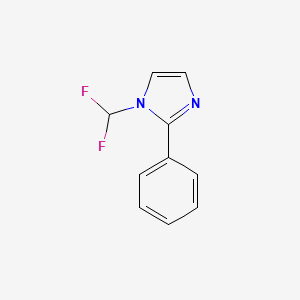

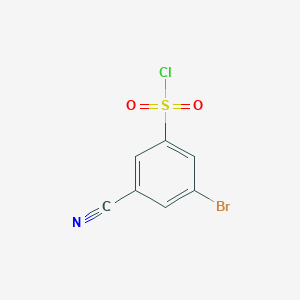

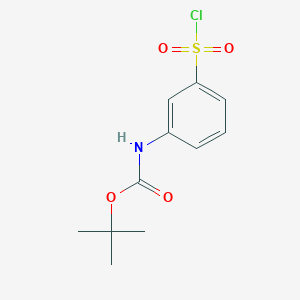

1-(Difluoromethyl)-2-phenyl-1H-imidazole

Overview

Description

Compounds with a difluoromethyl group (CF2H) are of significant interest in various fields, including pharmaceuticals and materials science. The difluoromethyl group is often introduced to increase lipophilicity, bioavailability, and metabolic stability .

Synthesis Analysis

Difluoromethylation reactions have been a focus of recent research. These reactions involve the introduction of difluoromethyl groups into organic molecules, which can be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and HRMS analyses . For example, two pyrazol-4-carboxamides, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl) carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide were synthesized and their structures were confirmed by the aid of 1 H NMR and HRMS analyses .Chemical Reactions Analysis

The chemical reactions involving difluoromethyl groups can be complex and varied. For instance, a reagent-controlled highly stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine 1 and imines has been reported, providing a variety of enantiomerically enriched α-difluoromethyl amines .Scientific Research Applications

Inhibition of Nitric Oxide Synthase

One study focuses on the antinociceptive effects of a similar compound, 1‐(2‐trifluoromethylphenyl)imidazole (TRIM), highlighting its potential as a tool for investigating the biological roles of nitric oxide within the central nervous system due to its potent inhibition of neuronal nitric oxide synthase (Handy et al., 1995).

Synthesis and Biological Evaluation

Another study details the microwave-assisted synthesis of benzimidazole derivatives containing a 1,2,4‐triazol ring, offering a rapid and efficient method for producing compounds with potential lipase inhibition and antioxidant activities (Menteşe et al., 2013).

Fluorescence Sensing of Fluoride

Research on phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives demonstrates their application as colorimetric and ratiometric fluorescent chemosensors for fluoride, showing significant spectral shifts and fluorescent responses upon fluoride exposure, which could be useful for environmental monitoring (Peng et al., 2005).

Corrosion Inhibition

The use of imidazole and 2-phenyl-2-imidazoline for corrosion inhibition on AA5052 has been investigated, showing effective protection against corrosion through chemisorption, which could have applications in materials science and engineering (He et al., 2014).

Fluorescent Probes for Metal Ions and Cyanide

A study on an imidazole-functionalized polyfluorene derivative reveals its utility as a sensitive and selective fluorescent probe for detecting metal ions and cyanide, with potential applications in environmental monitoring and safety assessments (Li et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, Difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC), a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(difluoromethyl)-2-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2/c11-10(12)14-7-6-13-9(14)8-4-2-1-3-5-8/h1-7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHHAAOPSDYQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704820 | |

| Record name | 1-(Difluoromethyl)-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-2-phenyl-1H-imidazole | |

CAS RN |

220173-84-2 | |

| Record name | 1-(Difluoromethyl)-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1505183.png)

![[6-(4-Chloroanilino)pyridin-3-yl]boronic acid](/img/structure/B1505187.png)

![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate](/img/structure/B1505204.png)